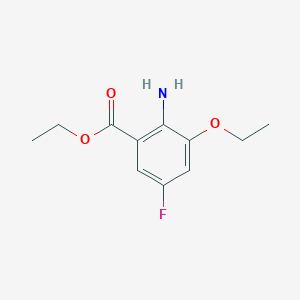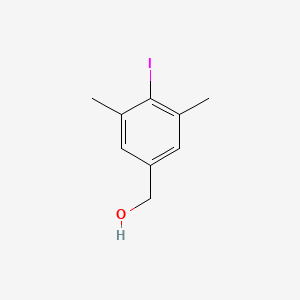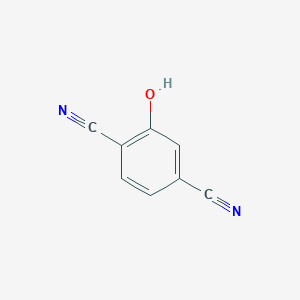
2-(2-Aminoethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)acetamide is an organic compound with the molecular formula C4H10N2O2 It is characterized by the presence of an amino group and an ethoxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)acetamide typically involves the reaction of 2-aminoethanol with ethyl chloroacetate, followed by hydrolysis and subsequent amidation. The general steps are as follows:
Esterification: 2-aminoethanol reacts with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 2-(2-aminoethoxy)acetate.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield 2-(2-aminoethoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is converted to this compound through reaction with ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the formation of simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxo derivatives such as 2-(2-aminoethoxy)acetaldehyde.
Reduction: Formation of simpler amines like 2-(2-aminoethoxy)ethanol.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Aminoethoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 2-(2-Aminoethoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and amino groups allow for hydrogen bonding and electrostatic interactions, which can influence molecular recognition and binding.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the acetamide group, making it less versatile in certain synthetic applications.
2-(2-Aminoethoxy)acetic acid: Contains a carboxylic acid group instead of an amide, which can alter its reactivity and applications.
N-(2-Hydroxyethyl)acetamide: Similar backbone but with a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness: 2-(2-Aminoethoxy)acetamide is unique due to its combination of an amino group and an ethoxy group attached to an acetamide backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C4H10N2O2 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)acetamide |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-8-3-4(6)7/h1-3,5H2,(H2,6,7) |
Clé InChI |
XRVGAZQKAXSYSB-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)



![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)






